molecular formula C8H20Cl2N2 B6233248 N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, Mixture of diastereomers CAS No. 2361698-60-2

N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, Mixture of diastereomers

Cat. No.: B6233248
CAS No.: 2361698-60-2
M. Wt: 215.16 g/mol
InChI Key: ZFVWHYQJDFGMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C8H20Cl2N2. This compound is characterized by the presence of two methyl groups and two amine groups attached to a cyclohexane ring, forming a dihydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce amine groups at the 1 and 4 positions.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to separate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso compounds, while reduction with sodium borohydride may produce secondary amines.

Scientific Research Applications

N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylcyclohexane-1,2-diamine: Similar structure but with amine groups at the 1 and 2 positions.

    N,N-dimethyl-1,2-cyclohexanediamine: Another isomer with different stereochemistry.

    1,2-diaminocyclohexane: Lacks the methyl groups, providing a simpler structure.

Uniqueness

N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of multiple diastereomers. This structural complexity can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

CAS No.

2361698-60-2

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

4-N,1-dimethylcyclohexane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-8(9)5-3-7(10-2)4-6-8;;/h7,10H,3-6,9H2,1-2H3;2*1H

InChI Key

ZFVWHYQJDFGMMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC)N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.